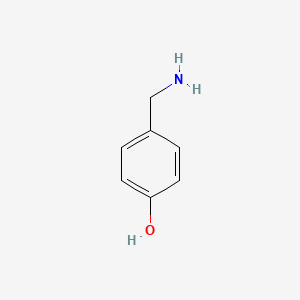
4-Hydroxybenzylamine
Cat. No. B1666329
:
696-60-6
M. Wt: 123.15 g/mol
InChI Key: RQJDUEKERVZLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04507499
Procedure details


10 g 4-methoxy benzylamine chlorohydrate of formula (IV) are reflux boiled for 4 hours with 16 ml hydrobromic acid 48% (d=1.47) (or 20 ml aqueous hydroiodic acid). The obtained solution is vacuum concentrated to dryness. The residue, treated with acetonitrile, provides 11.75 g (theorical yield, m.p. 175°-180° C.) 4-hydroxy benzylamine bromohydrate of formula (V) when HBr is used.

[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.Br>I>[OH:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CN)C=C1
|
[Compound]
|
Name
|
( IV )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
I
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue, treated with acetonitrile
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(CN)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.75 g | |
| YIELD: CALCULATEDPERCENTYIELD | 130.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

